molecular formula C20H28N2O B4227856 N-1-adamantyl-N'-(3-phenylpropyl)urea

N-1-adamantyl-N'-(3-phenylpropyl)urea

Cat. No. B4227856
M. Wt: 312.4 g/mol
InChI Key: DLHYGFYTVIBNSH-UHFFFAOYSA-N
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Description

N-1-adamantyl-N'-(3-phenylpropyl)urea (AUP) is a synthetic compound that has been extensively studied for its potential therapeutic applications. AUP is a small molecule that belongs to the class of adamantane derivatives and has been shown to have a wide range of biological activities.

Scientific Research Applications

N-1-adamantyl-N'-(3-phenylpropyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. N-1-adamantyl-N'-(3-phenylpropyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-1-adamantyl-N'-(3-phenylpropyl)urea has been shown to have a protective effect on neurons and can prevent neuroinflammation and oxidative stress.

Mechanism of Action

The exact mechanism of action of N-1-adamantyl-N'-(3-phenylpropyl)urea is not fully understood. However, it has been shown to interact with various molecular targets in the body. N-1-adamantyl-N'-(3-phenylpropyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. N-1-adamantyl-N'-(3-phenylpropyl)urea has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. N-1-adamantyl-N'-(3-phenylpropyl)urea has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
N-1-adamantyl-N'-(3-phenylpropyl)urea has been shown to have a wide range of biochemical and physiological effects. N-1-adamantyl-N'-(3-phenylpropyl)urea has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-1-adamantyl-N'-(3-phenylpropyl)urea has also been shown to reduce the production of reactive oxygen species (ROS) and prevent oxidative stress. N-1-adamantyl-N'-(3-phenylpropyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis. N-1-adamantyl-N'-(3-phenylpropyl)urea has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-N'-(3-phenylpropyl)urea has several advantages for lab experiments. N-1-adamantyl-N'-(3-phenylpropyl)urea is a small molecule that is easy to synthesize and purify. N-1-adamantyl-N'-(3-phenylpropyl)urea is stable and can be stored for long periods of time. N-1-adamantyl-N'-(3-phenylpropyl)urea has been extensively studied and its biological activities are well characterized. N-1-adamantyl-N'-(3-phenylpropyl)urea has several limitations for lab experiments. N-1-adamantyl-N'-(3-phenylpropyl)urea is a synthetic compound that may not accurately reflect the biological activity of natural compounds. N-1-adamantyl-N'-(3-phenylpropyl)urea may have off-target effects that could interfere with the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-1-adamantyl-N'-(3-phenylpropyl)urea. N-1-adamantyl-N'-(3-phenylpropyl)urea could be further optimized to improve its potency and selectivity. N-1-adamantyl-N'-(3-phenylpropyl)urea could be studied in more complex biological systems such as animal models and human cells. N-1-adamantyl-N'-(3-phenylpropyl)urea could be studied in combination with other drugs to improve its therapeutic efficacy. N-1-adamantyl-N'-(3-phenylpropyl)urea could also be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
Conclusion
In conclusion, N-1-adamantyl-N'-(3-phenylpropyl)urea is a synthetic compound that has been extensively studied for its potential therapeutic applications. N-1-adamantyl-N'-(3-phenylpropyl)urea has anti-inflammatory, analgesic, and antitumor properties. N-1-adamantyl-N'-(3-phenylpropyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-1-adamantyl-N'-(3-phenylpropyl)urea has a wide range of biochemical and physiological effects and has several advantages and limitations for lab experiments. N-1-adamantyl-N'-(3-phenylpropyl)urea has several future directions for study and could have important therapeutic applications in the future.

properties

IUPAC Name

1-(1-adamantyl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c23-19(21-8-4-7-15-5-2-1-3-6-15)22-20-12-16-9-17(13-20)11-18(10-16)14-20/h1-3,5-6,16-18H,4,7-14H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHYGFYTVIBNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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